molecular formula C25H28N8O2 B14951561 N'~1~,N'~9~-bis[(E)-1H-benzimidazol-2-ylmethylidene]nonanedihydrazide

N'~1~,N'~9~-bis[(E)-1H-benzimidazol-2-ylmethylidene]nonanedihydrazide

Cat. No.: B14951561
M. Wt: 472.5 g/mol
InChI Key: KZEZPOMBNCGWGB-CTVDDJEBSA-N
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Description

N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of two benzimidazole rings connected through a nonanedihydrazide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the condensation of 1H-13-benzodiazole-2-carbaldehyde with nonanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

2 (1H-13-benzodiazole-2-carbaldehyde) + 1 (nonanedihydrazide) → N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE\text{2 (1H-13-benzodiazole-2-carbaldehyde) + 1 (nonanedihydrazide) → N'1N'9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE} 2 (1H-13-benzodiazole-2-carbaldehyde) + 1 (nonanedihydrazide) → N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its ability to inhibit specific enzymes and proteins involved in disease pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole rings can bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1N’9-BIS[(E)-(1H-13-BENZODIAZOL-2-YL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to the presence of benzimidazole rings, which confer specific biological activities and chemical reactivity. Compared to similar compounds, it exhibits enhanced binding affinity to molecular targets and improved stability under various conditions.

Properties

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

IUPAC Name

N,N'-bis[(E)-1H-benzimidazol-2-ylmethylideneamino]nonanediamide

InChI

InChI=1S/C25H28N8O2/c34-24(32-26-16-22-28-18-10-6-7-11-19(18)29-22)14-4-2-1-3-5-15-25(35)33-27-17-23-30-20-12-8-9-13-21(20)31-23/h6-13,16-17H,1-5,14-15H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)/b26-16+,27-17+

InChI Key

KZEZPOMBNCGWGB-CTVDDJEBSA-N

Isomeric SMILES

C1=CC=C2N=C(NC2=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)CCCCCCCC(=O)NN=CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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